REACTION_SMILES
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[CH3:20][OH:21].[Cl:3][c:4]1[cH:5][c:6]([F:18])[c:7]([N+:15](=[O:16])[O-:17])[cH:8][c:9]1[O:10][C:11]([O:12][CH3:13])=[O:14].[ClH:19].[Na+:2].[OH-:1]>>[Cl:3][c:4]1[cH:5][c:6]([F:18])[c:7]([N+:15](=[O:16])[O-:17])[cH:8][c:9]1[OH:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COC(=O)Oc1cc([N+](=O)[O-])c(F)cc1Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[OH-]
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Name
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Type
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product
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Smiles
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O=[N+]([O-])c1cc(O)c(Cl)cc1F
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |